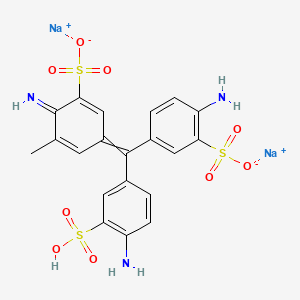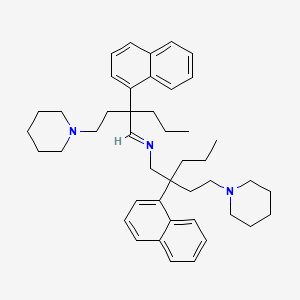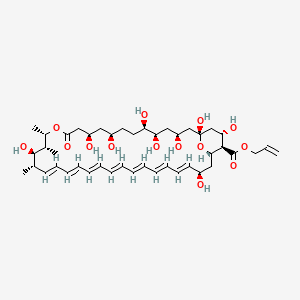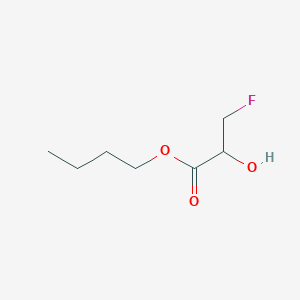
3'-Hydroxy-amiodarone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hydroxy-amiodarone Hydrochloride is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac dysrhythmias. This compound is characterized by the presence of a hydroxyl group at the 3’ position of the amiodarone molecule, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-amiodarone Hydrochloride typically involves multiple steps, starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst . The key steps include:
- Formation of 2-butylbenzofuran.
- Conversion to 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
- Iodination to form 2-butyl-3-(3,5-diiodine-4-hydroxybenzoyl)benzofuran.
- Final reaction to obtain (2-butyl-3-benzofuryl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, known as amiodarone hydrochloride .
Industrial Production Methods: The industrial production of 3’-Hydroxy-amiodarone Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Hydroxy-amiodarone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
Wissenschaftliche Forschungsanwendungen
3’-Hydroxy-amiodarone Hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3’-Hydroxy-amiodarone Hydrochloride is similar to that of amiodarone. It primarily acts as a class III antiarrhythmic agent by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells . The compound may also interact with other ion channels and receptors, contributing to its overall antiarrhythmic effects .
Vergleich Mit ähnlichen Verbindungen
Amiodarone: The parent compound, widely used as an antiarrhythmic medication.
Dronedarone: A derivative of amiodarone with a similar mechanism of action but fewer side effects.
Sotalol: Another class III antiarrhythmic agent with different structural features.
Uniqueness: 3’-Hydroxy-amiodarone Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which may influence its pharmacokinetics and interactions with biological targets. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H30ClI2NO4 |
|---|---|
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO4.ClH/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29;/h6-9,14-16,29H,4-5,10-13H2,1-3H3;1H |
InChI-Schlüssel |
VPSIRNRYUTVXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)

![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)



![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)



![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)

